molecular formula C9H13N3O2S B7169500 N-methyl-N-(oxolan-2-ylmethyl)thiadiazole-4-carboxamide

N-methyl-N-(oxolan-2-ylmethyl)thiadiazole-4-carboxamide

Cat. No.: B7169500
M. Wt: 227.29 g/mol
InChI Key: QGICPRZDLUCCIA-UHFFFAOYSA-N
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Description

N-methyl-N-(oxolan-2-ylmethyl)thiadiazole-4-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-methyl-N-(oxolan-2-ylmethyl)thiadiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-12(5-7-3-2-4-14-7)9(13)8-6-15-11-10-8/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGICPRZDLUCCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCO1)C(=O)C2=CSN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(oxolan-2-ylmethyl)thiadiazole-4-carboxamide typically involves the reaction of appropriate amines with thiadiazole derivatives. One common method includes the reaction of N-methyl-N-(oxolan-2-ylmethyl)amine with thiadiazole-4-carboxylic acid under suitable conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(oxolan-2-ylmethyl)thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-N-(oxolan-2-ylmethyl)thiadiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biology: It is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(oxolan-2-ylmethyl)thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, the compound may inhibit bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(oxolan-2-yl)methanamine
  • N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine
  • N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine

Uniqueness

N-methyl-N-(oxolan-2-ylmethyl)thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific applications in research and industry .

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